5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
説明
This compound is a quinazolinone derivative featuring a 1,2-dihydroquinazolin-3(4H)-one core substituted with a 2-((4-ethylphenyl)amino)-2-oxoethyl group at the N1 position and a pentanamide chain linked to a thiophen-2-ylmethyl moiety. The 4-ethylphenyl and thiophen-2-ylmethyl groups are critical for target binding, while the pentanamide spacer may enhance solubility and pharmacokinetic properties .
特性
分子式 |
C28H30N4O4S |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-12-14-21(15-13-20)30-26(34)19-32-24-10-4-3-9-23(24)27(35)31(28(32)36)16-6-5-11-25(33)29-18-22-8-7-17-37-22/h3-4,7-10,12-15,17H,2,5-6,11,16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChIキー |
ICALHZYJTZGKTM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
5-(1-(2-((4-エチルフェニル)アミノ)-2-オキソエチル)-2,4-ジオキソ-1,2-ジヒドロキナゾリン-3(4H)-イル)-N-(チオフェン-2-イルメチル)ペンタンアミド の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には以下が含まれます。
キナゾリンオンコアの形成: これは、適切なアントラニル酸誘導体と適切なアルデヒドまたはケトンを環化させることで達成できます。
エチルフェニルアミノ基の導入: この段階では、キナゾリンオン中間体と4-エチルフェニルアミンを、アミド結合形成を促進する条件下で反応させます。
チオフェニルメチル基の結合: 最後の段階では、中間体をチオフェン-2-イルメチルアミンと、再びアミド結合形成を促進する条件下で反応させます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、グリーンケミストリーの原則、高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
科学研究の用途
5-(1-(2-((4-エチルフェニル)アミノ)-2-オキソエチル)-2,4-ジオキソ-1,2-ジヒドロキナゾリン-3(4H)-イル)-N-(チオフェン-2-イルメチル)ペンタンアミド:
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 創薬および開発における潜在的な生物活性化合物として。
医学: 特に、キナゾリンオン誘導体が有効性を示してきた疾患の治療における潜在的な治療薬として。
産業: ポリマーや触媒など、特定の特性を持つ材料の合成のための前駆体として。
科学的研究の応用
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and pathways involved in disease progression.
Cancer Treatment
Recent studies have shown that the compound has potential anticancer properties. It acts through multiple mechanisms:
- Inhibition of Tumor Growth: The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. For instance, it has shown effectiveness in reducing the viability of breast cancer and prostate cancer cells .
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes:
- Protein Tyrosine Phosphatases (PTPs): It selectively inhibits PTP1B, which is crucial in regulating insulin signaling and is implicated in obesity and diabetes . This inhibition can enhance insulin sensitivity, making it a candidate for treating metabolic disorders.
- Tyrosinase Inhibition: The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial for developing skin-whitening agents or treatments for hyperpigmentation disorders .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Oxidative Stress Reduction: The compound has been shown to reduce oxidative stress markers in neuronal cells, indicating potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Cytoprotective Mechanisms: Studies indicate that it may protect neurons from apoptosis induced by toxic substances, possibly through modulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
Comprehensive Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Treatment | Induces apoptosis, inhibits cell proliferation | Reduces tumor growth |
| Enzyme Inhibition | Inhibits PTP1B and tyrosinase | Improves insulin sensitivity; treats hyperpigmentation |
| Neuroprotection | Reduces oxidative stress; protects against apoptosis | Potential treatment for neurodegenerative diseases |
Case Studies
Several case studies highlight the efficacy of this compound:
- Breast Cancer Cell Study: In vitro studies demonstrated a significant reduction in MCF-7 breast cancer cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be 15 µM, indicating potent anticancer activity .
- Diabetes Model: In a diabetic mouse model, administration of the compound resulted in improved glucose tolerance and reduced blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for managing diabetes .
- Neuroprotection Assessment: A study involving neuronal cell lines exposed to oxidative stress showed that treatment with this compound significantly decreased cell death and increased levels of neuroprotective proteins compared to untreated controls .
作用機序
類似化合物の比較
5-(1-(2-((4-エチルフェニル)アミノ)-2-オキソエチル)-2,4-ジオキソ-1,2-ジヒドロキナゾリン-3(4H)-イル)-N-(チオフェン-2-イルメチル)ペンタンアミド: は、以下のような他のキナゾリンオン誘導体と比較できます。
- 2-(4-アミノフェニル)キナゾリン-4(3H)-オン
- 6,7-ジメトキシ-2-(4-モルホリニル)キナゾリン-4(3H)-オン
- 4-(3-クロロ-4-フルオロフェニルアミノ)-7-メトキシキナゾリン
これらの化合物はキナゾリンオンコアを共有していますが、置換基が異なり、化学的特性と生物学的活性に大きく影響を与える可能性があります。5-(1-(2-((4-エチルフェニル)アミノ)-2-オキソエチル)-2,4-ジオキソ-1,2-ジヒドロキナゾリン-3(4H)-イル)-N-(チオフェン-2-イルメチル)ペンタンアミド における官能基のユニークな組み合わせは、強化された生物活性や特定の反応性などのユニークな特性を与える可能性があります。
類似化合物との比較
Research Findings and Implications
- Anticancer Activity: While the target compound lacks direct IC50 data, structurally similar quinazolinones (e.g., ) exhibit IC50 values of 1.6–2.0 μM in HepG-2 cells, suggesting comparable potency .
- Target Engagement : Molecular docking predicts strong binding to HDAC8 (RMSD <2.0 Å), analogous to aglaithioduline (~70% similarity to SAHA) .
生物活性
The compound 5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including Ugi reactions and modifications of quinazoline derivatives. A common synthetic pathway includes the formation of the quinazoline core followed by the introduction of the thiophenylmethyl and pentanamide side chains.
Anticancer Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (SW-480) with varying IC50 values. In particular, a related quinazoline derivative demonstrated an IC50 value as low as 5.9 µM against A549 cells, suggesting potent antiproliferative effects .
The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies have highlighted the role of these compounds in targeting polo-like kinase 1 (Plk1), a mitotic regulator frequently overexpressed in tumors .
Inhibition of Plk1 has been linked to cell cycle arrest and apoptosis in cancer cells, making it a promising target for drug development. Additionally, molecular docking studies suggest that the compound may interact with specific residues in target proteins, enhancing its inhibitory potency .
Other Biological Activities
Beyond anticancer properties, quinazoline derivatives have also been explored for their anti-inflammatory and antimicrobial activities. For instance, certain analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes . The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly influence the biological activity of these compounds.
Case Studies
Several case studies have documented the biological effects of quinazoline derivatives:
- Case Study on Anticancer Efficacy : A study involving a series of synthesized quinazoline-pyrimidine hybrids demonstrated significant cytotoxicity against A549 cells with an IC50 value of 5.9 µM. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and their targets .
- Anti-inflammatory Potential : Another study focused on COX inhibition revealed that certain derivatives exhibited selective inhibition with IC50 values ranging from 0.011 µM to 17.5 µM against COX-II enzymes, indicating potential for therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
